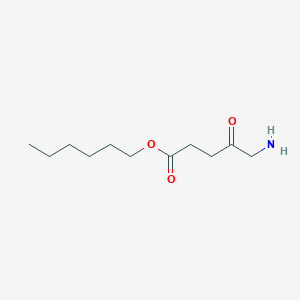

Hexyl 5-aminolevulinate

Description

Hexaminolevulinate is an optical imaging drug. In solution form it is instilled intravesically for use with photodynamic blue light cystoscopy as an adjunct to white light cystoscopy. On May 28, 2010, the U.S. Food and Drug Administration (FDA) granted approval for hexaminolevulinate hydrochloride (Cysview for Intravesical Solution, Photocure ASA), as an optical imaging agent for use in combination with the Karl Storz Photodynamic Diagnostic D-Light C (PDD) System for cystoscopic detection of non-muscle invasive papillary cancer of the bladder for patients suspected or known to have lesion(s) on the basis of a prior cystoscopy. Hexaminolevulinate is manufactured under the brand Cysview® by Photocure ASA. In Europe, Hexaminolevulinate is marketed under the brand Hexvix®.

Hexaminolevulinate is the hexyl ester of 5-aminolevulinic acid (ALA) with photodynamic properties. As a precursor of photoactive porphorins, hexyl 5-aminolevulinate induces the endogenous production of the photosensitizer protoporphyrin IX (PPIX) which accumulates selectively in tumor tissue. When exposed to specific wavelengths of light, PPIX is activated and, depending on the wavelength and/or intensity of light, either fluoresces, thereby allowing tumor imaging, or induces tumor cell apoptosis.

HEXAMINOLEVULINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for carcinoma and has 4 investigational indications.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

hexyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOILLJDKPETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161487 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140898-97-1 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Hexyl 5-Aminolevulinate in Cancer Cell Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Hexyl 5-aminolevulinate (HAL) in the context of cancer cell photodynamic therapy (PDT). It delves into the cellular uptake and metabolic conversion of HAL, the principles of photoactivation, the subsequent induction of distinct cell death pathways, and the intricate signaling cascades involved. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction to this compound Photodynamic Therapy

This compound (HAL), a lipophilic ester derivative of 5-aminolevulinic acid (ALA), is a second-generation photosensitizing prodrug.[1] Its enhanced lipophilicity facilitates improved cellular uptake compared to its parent compound, ALA.[1] HAL-based photodynamic therapy (PDT) is a two-step process that involves the administration of HAL, which is preferentially metabolized into the photosensitizer Protoporphyrin IX (PpIX) in cancer cells, followed by the application of light of a specific wavelength to activate PpIX and induce cytotoxicity.[2][3] This targeted approach offers selectivity towards malignant tissues while minimizing damage to surrounding healthy cells.[4]

The Cellular Journey: From HAL Uptake to PpIX Accumulation

The mechanism of HAL-PDT commences with the efficient transport of the HAL molecule across the cancer cell membrane, a process aided by its lipophilic nature.[1] Once inside the cell, HAL is hydrolyzed by intracellular esterases to 5-aminolevulinic acid (ALA).[1] This ALA molecule then enters the heme biosynthesis pathway.[5]

Due to a combination of factors, including potentially higher uptake of ALA and a lower activity of the enzyme ferrochelatase (which converts PpIX to heme) in many cancer cell types, a significant and selective accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) occurs in the mitochondria of these cells.[5][6] This preferential accumulation is a cornerstone of the selectivity of HAL-PDT.[4]

Visualization of HAL Uptake and Conversion

Caption: Cellular uptake and metabolic conversion of HAL to PpIX.

The Photodynamic Effect: Generation of Reactive Oxygen Species

Upon accumulation in cancer cells, the therapeutic action of HAL-PDT is initiated by the application of light, typically in the blue (around 410 nm) or red (around 630 nm) regions of the spectrum, corresponding to the absorption peaks of PpIX.[3][7] The absorption of photons by PpIX elevates it to an excited singlet state, which can then transition to a longer-lived triplet state.[8] This excited triplet-state PpIX can then react with molecular oxygen in the surrounding cellular environment through two primary types of photochemical reactions:

-

Type I Reaction: Involves electron transfer to produce superoxide anions, which can further generate other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.

-

Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This is considered the predominant mechanism in PDT.[8]

The massive and rapid generation of these ROS, particularly singlet oxygen, within the mitochondria and other cellular compartments leads to oxidative stress and extensive damage to cellular components, including lipids, proteins, and nucleic acids.[9] This oxidative damage is the direct trigger for the subsequent cell death pathways.

Visualization of the Photodynamic Reaction

Caption: The photochemical reactions leading to ROS generation in HAL-PDT.

Induction of Cancer Cell Death: A Multi-faceted Approach

The oxidative stress induced by HAL-PDT triggers a complex cellular response leading to cell death through multiple, often overlapping, pathways: apoptosis, necrosis, and autophagy.[9] The predominant mode of cell death can depend on the cancer cell type, the concentration of HAL, the light dose, and the irradiance.[3]

Apoptosis

Apoptosis, or programmed cell death, is a common outcome of HAL-PDT. The process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The mitochondrial localization of PpIX is critical, as ROS-induced damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-6, which are executioner enzymes that dismantle the cell.[10] The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are key players in this process.

Necrosis

At higher HAL concentrations or light doses, necrosis, a form of uncontrolled cell death, can be the dominant mechanism.[11] Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.[11] Recent studies suggest that a programmed form of necrosis, termed necroptosis, involving the proteins RIPK1 and MLKL, may also be activated by PDT.[12]

Autophagy

Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy. In some contexts, it can be a survival mechanism, while in others, it can contribute to cell death. HAL-PDT has been shown to induce autophagy, characterized by the formation of autophagosomes and the lipidation of LC3.[13] The signaling pathways governing the switch between autophagy-mediated survival and death in the context of HAL-PDT are an active area of research.

Quantitative Data on HAL-PDT Efficacy

The cytotoxic effects of HAL-PDT are dose-dependent and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a given treatment.

| Cell Line | HAL Concentration (µM) | Light Wavelength (nm) | Irradiance (mW/cm²) | Light Dose (J/cm²) for ~50% Viability | Reference |

| A431 (epidermoid carcinoma) | 20 | 410 | 7.0 | ~0.2 | [14] |

| T24 (bladder cancer) | 20 | 410 | 7.0 | ~0.5 | [14] |

| WiDr (colon adenocarcinoma) | 20 | 410 | 7.0 | ~0.4 | [14] |

| F98 (glioma) | 20 | 410 | 7.0 | ~0.6 | [14] |

| MCF-7 (breast cancer) | 20 | 410 | 7.0 | ~0.8 | [14] |

Note: The provided light doses for ~50% viability are estimations derived from the dose-response curves presented in the cited literature. Actual IC50 values may vary depending on specific experimental conditions.

| Cell Line | Treatment Conditions | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| SGT (salivary gland adenocarcinoma) | ALA-hx PDT | Predominantly Necrotic | Not specified | |

| Ramos (B-cell lymphoma) | HAL-PDT | Significant Apoptosis | Not specified | [10] |

| Daudi (B-cell lymphoma) | HAL-PDT | Significant Apoptosis | Not specified | [10] |

Signaling Pathways in HAL-PDT-Induced Cell Death

The cellular response to HAL-PDT is orchestrated by a complex network of signaling pathways. The initial burst of ROS acts as a primary trigger, activating multiple downstream cascades that ultimately determine the cell's fate.

The Apoptotic Pathway

As previously mentioned, the intrinsic apoptotic pathway is a major contributor to HAL-PDT-induced cell death. Key events include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Regulated by the Bcl-2 family of proteins.

-

Cytochrome c Release: Triggers the formation of the apoptosome.

-

Caspase Activation: Leading to the execution of the apoptotic program.[10]

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell survival, proliferation, and death. Evidence suggests that these pathways are modulated by the oxidative stress generated during PDT.[15][16] The activation status of these pathways can influence the sensitivity of cancer cells to HAL-PDT, with their inhibition potentially enhancing therapeutic efficacy in some cases.

Autophagy Signaling

The induction of autophagy by HAL-PDT involves key regulatory proteins such as Beclin-1 and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, which is incorporated into the autophagosome membrane.[17][18] The interplay between these autophagy-related proteins and other signaling pathways, such as the PI3K/Akt/mTOR pathway, is critical in determining the cellular outcome.

Visualization of Signaling Pathways

Caption: Overview of signaling pathways activated by HAL-PDT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of HAL-PDT.

Quantification of Intracellular Protoporphyrin IX

Objective: To measure the amount of PpIX that accumulates in cancer cells following incubation with HAL.

Method 1: Fluorescence Spectroscopy

-

Cell Culture and HAL Incubation:

-

Seed cancer cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing the desired concentration of HAL (e.g., 20 µM).

-

Incubate the cells for a specific duration (e.g., 3 hours) in the dark at 37°C and 5% CO₂.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

-

Fluorescence Measurement:

-

Transfer the supernatant to a quartz cuvette or a black microplate.

-

Measure the fluorescence intensity using a spectrofluorometer.

-

Set the excitation wavelength to approximately 405 nm and record the emission spectrum from 600 nm to 750 nm. The characteristic emission peak for PpIX is around 635 nm.[19]

-

Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

-

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Cell Culture and HAL Incubation: Follow the same procedure as in Method 1.

-

PpIX Extraction:

-

Wash the cells with PBS and detach them.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile and acetic acid).[20]

-

Sonciate or vortex the sample to ensure complete lysis and extraction.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the extracted PpIX.

-

-

HPLC Analysis:

-

Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and ammonium acetate buffer).[20]

-

Set the fluorescence detector to an excitation wavelength of ~404 nm and an emission wavelength of ~620 nm.[20]

-

Quantify the PpIX concentration by comparing the peak area to a standard curve generated with known concentrations of PpIX.

-

In Vitro Photodynamic Therapy Protocol

Objective: To induce phototoxicity in cancer cells after HAL incubation.

-

Cell Culture and HAL Incubation:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays).

-

Incubate with HAL as described in section 6.1.

-

-

Light Exposure:

-

After the HAL incubation period, replace the HAL-containing medium with fresh, phenol red-free medium.

-

Expose the cells to a light source with a specific wavelength (e.g., 410 nm or 624 nm LED array).[7]

-

The light dose (J/cm²) is determined by the irradiance (W/cm²) and the exposure time (s). Ensure uniform illumination across the culture vessel.

-

-

Post-PDT Incubation:

-

After light exposure, return the cells to a 37°C, 5% CO₂ incubator for a specified period (e.g., 24 hours) before assessing cell viability or other endpoints.

-

Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells after HAL-PDT.

-

Cell Treatment: Perform HAL-PDT on cells cultured in a suitable format (e.g., 6-well plates).

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

Objective: To analyze the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Protein Extraction:

-

Lyse HAL-PDT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualization of an Experimental Workflow

Caption: A generalized workflow for in vitro HAL-PDT experiments.

Conclusion

This compound represents a significant advancement in the field of photodynamic therapy. Its enhanced cellular uptake and subsequent conversion to the potent photosensitizer PpIX provide a selective and effective means of targeting cancer cells. The mechanism of action is multifaceted, involving the generation of cytotoxic reactive oxygen species that trigger a cascade of events leading to cell death through apoptosis, necrosis, and autophagy. A thorough understanding of the underlying molecular pathways, as detailed in this guide, is crucial for the continued development and optimization of HAL-PDT as a powerful tool in the oncology arsenal. The provided experimental protocols offer a framework for researchers to further investigate and harness the therapeutic potential of this promising agent.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 3. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Beclin 1 in autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eplus.uni-salzburg.at [eplus.uni-salzburg.at]

- 20. Plasma protoporphyrin IX following administration of 5-aminolevulinic acid as a potential tumor marker - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hexyl 5-Aminolevulinate in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit a cytotoxic response in target tissues. Hexyl 5-aminolevulinate (HAL), a lipophilic ester derivative of 5-aminolevulinic acid (ALA), has emerged as a potent photosensitizer precursor for PDT.[1][2][3][4] Its enhanced lipophilicity facilitates improved cellular uptake and tissue penetration compared to its parent compound, ALA, and another ester derivative, methyl aminolevulinate (MAL).[2][5][6] This guide provides an in-depth technical overview of the role of HAL in PDT, focusing on its mechanism of action, cellular and molecular responses, and clinical applications, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

The therapeutic efficacy of HAL-PDT is predicated on the intracellular accumulation of the photosensitizer Protoporphyrin IX (PpIX).[2][7] Unlike pre-formed photosensitizers, HAL is a prodrug that leverages the endogenous heme biosynthetic pathway to generate PpIX in situ.[2][7]

Cellular Uptake and Conversion to PpIX

Due to its lipophilic nature, HAL readily permeates cell membranes.[6][8] Once inside the cell, intracellular esterases hydrolyze the hexyl ester bond, converting HAL into ALA.[1][2] This ALA then enters the heme synthesis pathway, leading to the accumulation of PpIX.[2][7] In many cancer cells, a relative deficiency in the enzyme ferrochelatase, which converts PpIX to heme, results in the preferential accumulation of the photosensitive PpIX.[1][9]

The overall workflow of HAL-PDT, from administration to the induction of cell death, is depicted in the following diagram:

Generation of Reactive Oxygen Species (ROS)

Upon illumination with light of a specific wavelength (typically in the blue or red region of the spectrum), the accumulated PpIX absorbs photons and transitions to an excited triplet state.[2][4] This excited PpIX can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen and free radicals.[3][10] These ROS are the primary cytotoxic agents in PDT, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[3][10]

Cellular and Molecular Responses to HAL-PDT

HAL-PDT induces a complex cellular response, primarily mediated by oxidative stress, which triggers various cell death pathways and modulates protein function.

Induction of Cell Death Pathways

The cytotoxic effects of HAL-PDT are executed through multiple cell death mechanisms, including apoptosis, necrosis, and autophagy.[1][3][10] The predominant pathway can be influenced by the light dose and irradiance.[4] Studies have shown that illumination with red light (624 nm) tends to induce more apoptosis compared to blue light (410 nm), and lower irradiance can also favor apoptosis over necrosis.[4]

Protein Modification

A significant consequence of HAL-PDT-induced ROS production is the widespread modification of cellular proteins. Two key modifications are reversible thiol oxidation and carbonylation.

-

Reversible Thiol Oxidation: The cysteine residues in proteins are susceptible to oxidation by ROS. This can lead to the formation of disulfide bonds and other modifications that can alter protein structure and function, effectively acting as a redox switch for cellular signaling.[10] In human epidermoid carcinoma cells (A431), HAL-PDT was found to cause reversible oxidation of nearly 2300 proteins, including many involved in apoptosis and DNA damage response pathways.[10]

-

Protein Carbonylation: Carbonyl groups can be introduced into protein side chains as a result of oxidative damage. In rat bladder cancer cells (AY-27), HAL-PDT was shown to induce carbonylation of proteins involved in the cytoskeleton, transport, and stress response.[1][11]

The signaling pathways activated by HAL-PDT-induced oxidative stress are complex and interconnected, as illustrated below:

Quantitative Data from Preclinical and Clinical Studies

The efficacy of HAL-PDT has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of HAL-PDT in Oncological Indications

| Indication | HAL Concentration | Light Source/Dose | Response Rate | Reference |

| Cervical Intraepithelial Neoplasia 2 (CIN 2) | 5% | Not specified | 95% at 3 months | [12] |

| Low-risk Basal Cell Carcinoma (BCC) | 2% | LED | 75.8% at 1 year, 60.6% at 5 years (ITT) | [5][13] |

| UV-induced Squamous Cell Carcinoma (SCC) in mice | 2%, 6%, 20% | 632 nm | 23-61.5% cure rate | [14] |

ITT: Intention-to-treat analysis

Table 2: Comparative Efficacy of HAL-PDT with other Aminolevulinates

| Indication | Treatment Arms | Outcome Measure | Results | Reference |

| Low-risk Basal Cell Carcinoma (BCC) | HAL 2%, MAL 16%, BF-200 ALA 7.8% | Cumulative response rate at 5 years (ITT) | HAL: 60.6%, MAL: 71.9%, BF-200 ALA: 54.6% (no statistically significant difference) | [5][13][15] |

| Low-risk Basal Cell Carcinoma (BCC) | HAL, MAL, BF-200 ALA | Histologically confirmed lesion clearance at 3 months (ITT) | HAL: 87.9%, MAL: 93.8%, BF-200 ALA: 90.9% (no statistically significant difference) | [16] |

| UV-induced Squamous Cell Carcinoma (SCC) in mice | HAL (2%, 6%, 20%), MAL (20%) | Median time to first SCC | HAL: 264 days, MAL: 269 days (both significantly longer than control) | [14] |

Table 3: In Vitro Efficacy of HAL-PDT in Cancer Cell Lines

| Cell Line | HAL Concentration | Light Wavelength | Light Dose | Outcome | Reference |

| A431 (human epidermoid carcinoma) | 20 µM | 410 nm | Dose-dependent | Dose-dependent decrease in cell viability | [11] |

| T24 (human bladder carcinoma) | 20 µM | 410 nm | Dose-dependent | Dose-dependent decrease in cell viability | [11] |

| C666-1 (EBV positive nasopharyngeal carcinoma) | Not specified | Not specified | Dose-dependent | Dose-dependent cytotoxicity | [6] |

| CNE2 (EBV negative nasopharyngeal carcinoma) | Not specified | Not specified | Dose-dependent | Dose-dependent cytotoxicity | [6] |

Experimental Protocols

Standardized protocols are crucial for the reproducibility of HAL-PDT research. Below are summarized methodologies from key studies.

In Vitro Studies

-

Cell Culture: Cancer cell lines (e.g., A431, AY-27, C666-1, CNE2) are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1][6]

-

HAL Incubation: A stock solution of HAL is freshly prepared and added to the cell culture medium at a specific concentration (e.g., 20 µM) for a defined period (e.g., 3 hours) in the dark.[2]

-

Light Irradiation: After incubation, the HAL-containing medium is replaced with fresh medium, and the cells are exposed to light from a suitable source (e.g., LED array) at a specific wavelength (e.g., 410 nm or 624 nm) and irradiance, delivering a defined light dose.[1][2][4]

-

Assessment of Cytotoxicity: Cell viability is typically assessed using methods like the MTT assay, which measures mitochondrial activity.[6] Apoptosis can be quantified by techniques such as flow cytometry using Annexin V/propidium iodide staining.

-

Analysis of Protein Modification: Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry can be used to identify and quantify changes in protein expression and post-translational modifications, including carbonylation.[1][11] Reversible thiol oxidation can be detected using specialized proteomic approaches.[10]

In Vivo Studies (Animal Models)

-

Animal Models: Hairless mice are commonly used for dermatological applications of PDT.[14] Rat bladder cancer models have also been employed.[8]

-

HAL Administration: For skin cancer models, HAL is typically applied topically as a cream at varying concentrations.[14] For bladder cancer models, a solution of HAL can be instilled into the bladder.[8]

-

Light Delivery: A specific time after HAL administration, the target area is illuminated with light of the appropriate wavelength and dose.

-

Efficacy Evaluation: Treatment efficacy is assessed by monitoring tumor size, histopathological analysis of tissue biopsies, and survival rates.[8][13][14]

Conclusion

This compound represents a significant advancement in the field of photodynamic therapy. Its favorable physicochemical properties lead to enhanced cellular uptake and PpIX accumulation, resulting in a potent phototoxic response. The mechanism of action is multifaceted, involving the induction of various cell death pathways and extensive modification of the cellular proteome through oxidative stress. While clinical studies have demonstrated its potential for treating various cancers, further research is needed to optimize treatment parameters and expand its therapeutic applications. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of HAL-PDT.

References

- 1. scispace.com [scispace.com]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. Evaluation of the effect of 5-aminolevulinic acid hexyl ester (H-ALA) PDT on EBV LMP1 protein expression in human nasopharyngeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]

- 10. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A randomized study of hexaminolevulinate photodynamic therapy in patients with cervical intraepithelial neoplasia 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term outcome of photodynamic therapy with hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate for low-risk Basal Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodynamic therapy with topical methyl- and hexylaminolevulinate for prophylaxis and treatment of UV-induced SCC in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.tuni.fi [researchportal.tuni.fi]

- 16. Hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate in photodynamic therapy of non-aggressive basal cell carcinomas: A non-sponsored, randomized, prospective and double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Intracellular Synthesis of Protoporphyrin IX from Hexyl 5-Aminolevulinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 5-aminolevulinate (HAL) is a lipophilic prodrug and a derivative of 5-aminolevulinic acid (ALA).[1][2] It is not directly converted into Protoporphyrin IX (PpIX) through a benchtop chemical synthesis. Instead, HAL is administered to biological systems, where it readily crosses cell membranes and is intracellularly metabolized into the photosensitizer PpIX via the heme biosynthesis pathway.[2][3] This process is central to its application in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS), as many tumor cells exhibit altered enzymatic activity that leads to a preferential accumulation of PpIX compared to normal cells.[4][5] This guide provides an in-depth overview of this biological synthesis, presenting quantitative data on PpIX production, detailed experimental protocols for its quantification and functional assessment, and visualizations of the underlying biochemical pathways and experimental workflows.

The Biochemical Synthesis Pathway: From HAL to PpIX

The synthesis of PpIX from HAL is a multi-step enzymatic process that occurs across the cytoplasm and mitochondria of the cell.[3][6]

-

Cellular Uptake and Hydrolysis: Due to its higher lipophilicity compared to ALA, HAL more efficiently diffuses across the cell membrane.[2][7] Once inside the cell, ubiquitous intracellular esterases hydrolyze the hexyl ester, releasing 5-aminolevulinic acid (ALA).[1]

-

Cytoplasmic Conversion: Two molecules of the newly formed ALA are condensed by the enzyme ALA dehydratase (ALAD) to form porphobilinogen (PBG).[8][9]

-

Assembly of the Tetrapyrrole: Four molecules of PBG are then sequentially polymerized by hydroxymethylbilane synthase (HMBS) , also known as porphobilinogen deaminase, to form the linear tetrapyrrole, hydroxymethylbilane.[9][10]

-

Cyclization and Isomerization: Uroporphyrinogen III synthase (UROS) catalyzes the cyclization and inversion of one of the pyrrole rings to form uroporphyrinogen III.[10][11]

-

Decarboxylation: The enzyme uroporphyrinogen decarboxylase (UROD) then removes the four carboxyl groups from the acetic acid side chains to yield coproporphyrinogen III.[3][11]

-

Mitochondrial Translocation and Oxidation: Coproporphyrinogen III translocates into the mitochondrial intermembrane space.[3][12] Here, coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two propionate side chains to form vinyl groups, resulting in protoporphyrinogen IX.[3][11]

-

Final Oxidation to PpIX: The final step in this synthesis is the six-electron oxidation of protoporphyrinogen IX by protoporphyrinogen oxidase (PPOX) , located on the outer surface of the inner mitochondrial membrane, to form the fluorescent and photoactive Protoporphyrin IX.[3][11]

In normal cells, the enzyme ferrochelatase (FECH) rapidly inserts a ferrous iron (Fe²⁺) into PpIX to form non-photosensitive heme.[9][13] However, in many cancer cells, a combination of lower FECH activity and high expression of ALA influx transporters leads to the selective accumulation of PpIX, which forms the basis of its diagnostic and therapeutic utility.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heme Synthesis [library.med.utah.edu]

- 7. Topical application of 5-aminolevulinic acid hexyl ester and 5-aminolevulinic acid to normal nude mouse skin: differences in protoporphyrin IX fluorescence kinetics and the role of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. microbenotes.com [microbenotes.com]

- 10. researchgate.net [researchgate.net]

- 11. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

Hexyl 5-aminolevulinate (HAL): A Technical Guide to Cellular Uptake, Metabolism, and Application

For Researchers, Scientists, and Drug Development Professionals

Hexyl 5-aminolevulinate (HAL), a lipophilic hexyl ester of 5-aminolevulinic acid (ALA), serves as a potent precursor for the photosensitizer Protoporphyrin IX (PpIX).[1][2] Its enhanced lipophilicity compared to ALA facilitates improved cellular penetration, leading to more rapid and effective PpIX accumulation in malignant tissues.[3][4] This property has established HAL as a significant agent in photodynamic therapy (PDT) and photodiagnosis (PDD), particularly for the detection and treatment of bladder cancer and other malignancies.[5][6] This guide provides an in-depth examination of the cellular mechanisms governing HAL's efficacy, detailed experimental protocols, and a summary of quantitative data to support further research and development.

Cellular Uptake Mechanism

The primary advantage of HAL over its parent compound, ALA, lies in its distinct and more efficient mechanism of cellular uptake. Due to its esterification with an aliphatic alcohol, HAL exhibits increased lipophilicity, allowing it to bypass the specific transporters required by ALA.[3][7]

-

HAL Uptake: Studies have shown that HAL is primarily taken up by cells via simple diffusion across the cell membrane.[7] Its lipophilic nature allows it to readily partition into and move through the lipid bilayer.

-

ALA Uptake: In contrast, the more hydrophilic ALA molecule relies on active transport mechanisms, such as BETA transporters (including GABA carriers), for cellular entry.[7][8] This reliance on transporters can be a rate-limiting step.

This difference in uptake mechanism means that HAL is not subject to inhibition by beta-amino acids and can achieve higher intracellular concentrations more rapidly than ALA, especially in cells where transporter expression may be limited.[8]

Intracellular Metabolism to Protoporphyrin IX (PpIX)

Once inside the cell, HAL acts as a prodrug, undergoing enzymatic conversion to enter the natural heme biosynthesis pathway, which ultimately leads to the accumulation of the photoactive compound PpIX.[3][9]

-

Hydrolysis: In the cytosol, ubiquitous cellular esterases cleave the hexyl ester bond of HAL, releasing free 5-aminolevulinic acid (ALA) and hexanol.[9][10]

-

Heme Synthesis Pathway: The newly formed ALA enters the heme synthesis pathway. A series of enzymatic reactions, starting in the cytosol and concluding in the mitochondria, convert ALA into PpIX.[11][12] In many cancer cells, a relative deficiency in the enzyme ferrochelatase (which converts PpIX to heme) leads to a preferential accumulation of fluorescent PpIX compared to normal cells.[2]

Quantitative Analysis of HAL-Induced PpIX Production

The efficiency of HAL in generating PpIX has been quantified in numerous studies. The tables below summarize key findings from in vitro and ex vivo/in vivo experiments, highlighting the concentrations, incubation times, and resulting PpIX levels or therapeutic outcomes.

Table 1: Summary of Quantitative Data from In Vitro Studies

| Cell Line(s) | HAL Concentration | Incubation Time | Key Findings & Quantitative Data | Reference |

|---|---|---|---|---|

| WiDr, NHIK 3025 | ~0.1-10 µM | Not specified | Produced equivalent PpIX induction to 5-ALA at concentrations ~100-fold lower. | [13] |

| L1210, Bone Marrow | 2.5 - 100 µM | 4 hours | Dose-dependent induction of PpIX production. | [14] |

| SW480, HT29, CaCo2 | 0.012 - 0.6 mmol/L | 3 hours | HAL induced significantly higher PpIX levels in adenocarcinoma cells compared to ALA. | [15] |

| Five cancer cell lines | 20 µM | 3 hours | Sufficient PpIX production for effective PDT cell killing with light doses of 0.2 to 1.4 J/cm². | [16] |

| HT1197 (cancer), HFFF2 (normal) | 50 µM | 2 hours | HAL led to significantly higher PpIX fluorescence in cancer cells vs. normal cells at 37°C. |[2] |

Table 2: Summary of Quantitative Data from Ex Vivo & In Vivo Studies

| Model / Tissue | HAL Concentration | Application Time | Key Findings & Quantitative Data | Reference |

|---|---|---|---|---|

| Nude mouse skin | 0.5 - 40% | 10 minutes | ALA induced higher PpIX production than HAL at short application times. | [17] |

| Nude mouse skin | Not specified | 24 hours | HAL induced slightly more PpIX fluorescence than ALA. | [17] |

| Cervical Intraepithelial Neoplasia (CIN) | 4 mmol/L & 10 mmol/L | 5 - 720 minutes | Peak PpIX fluorescence reached at 180-540 minutes; 10 mmol/L was significantly higher than 4 mmol/L in CIN tissue. | [18] |

| Human Meningioma | 20 mg/kg (oral 5-ALA) | 2-4 hours | While not HAL, provides context for PpIX levels: average tumor PpIX concentration was 1.694 µg/mL vs. <0.01 µg/mL in normal dura. |[19] |

Key Experimental Protocols

Detailed and reproducible protocols are critical for studying HAL's properties. Below are representative methodologies for in vitro and in vivo assessment.

Protocol 1: In Vitro Measurement of HAL-Induced PpIX Fluorescence

This protocol describes a method for quantifying PpIX production in cultured cancer cells following incubation with HAL.

Methodology Details:

-

Cell Culture: Plate human cancer cells (e.g., HT1197 bladder cancer, SW480 colon adenocarcinoma) in multi-well plates and grow to 70-80% confluency.[2][15]

-

HAL Preparation: Prepare a fresh stock solution of HAL (e.g., 10 mM) in a suitable solvent like PBS, adjusting the pH as needed (e.g., pH 6.0). Sterilize by filtration.[16]

-

Incubation: Remove the growth medium from cells and replace it with serum-free medium containing the desired final concentration of HAL (e.g., 20-50 µM). Incubate for a specified period (e.g., 2-4 hours) under standard cell culture conditions, protected from light.[2][16]

-

Fluorescence Measurement:

-

Fluorescence Microscopy: After incubation, wash the cells with PBS to remove extracellular HAL. Add fresh medium or PBS and visualize using a fluorescence microscope equipped with a blue light excitation source (e.g., 405 nm) and a red emission filter (e.g., >600 nm). Quantify the fluorescence intensity per cell using image analysis software.[2]

-

Spectrofluorometry: Wash cells as above, then lyse them in a suitable buffer. Centrifuge to pellet debris and measure the fluorescence of the supernatant using a spectrofluorometer (Excitation ~405 nm, Emission scan ~600-700 nm, with a peak at ~635 nm). Normalize fluorescence to total protein content (e.g., using a Bradford or BCA assay).[20]

-

Downstream Cellular Signaling in HAL-PDT

The metabolic product of HAL, PpIX, is not cytotoxic on its own. Its therapeutic effect is realized upon activation by light of a specific wavelength (blue or red light) in the presence of oxygen, a process known as photodynamic therapy (PDT).[21][22]

-

Photoactivation and ROS Generation: Light absorption excites PpIX to a triplet state, which transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[23][24]

-

Induction of Cell Death: The massive oxidative stress induced by ROS damages key cellular components, including mitochondria, lysosomes, and the plasma membrane.[25] This damage triggers multiple cell death pathways:

-

Stress and Survival Pathways: Sub-lethal ROS levels can also activate cellular stress-response and survival pathways. These pathways can, in some cases, contribute to PDT resistance and are key targets for combination therapies.[28] Activated pathways include:

References

- 1. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, this compound, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The effects of 5-aminolevulinic acid esters on protoporphyrin IX production in human adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. Topical application of 5-aminolevulinic acid hexyl ester and 5-aminolevulinic acid to normal nude mouse skin: differences in protoporphyrin IX fluorescence kinetics and the role of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and selectivity of porphyrin synthesis after topical application of hexaminolevulinate in patients with cervical intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 23. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NRF2 modulates WNT signaling pathway to enhance photodynamic therapy resistance in oral leukoplakia | EMBO Molecular Medicine [link.springer.com]

Spectroscopic Properties of Hexyl 5-aminolevulinate-Induced Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Protoporphyrin IX (PpIX) induced by the administration of Hexyl 5-aminolevulinate (HAL). This compound, a more lipophilic derivative of 5-aminolevulinic acid (ALA), serves as a prodrug that leads to the accumulation of the photosensitizer PpIX within malignant cells.[1][2][3] This preferential accumulation, combined with the distinct spectroscopic signature of PpIX, forms the basis of its use in photodynamic therapy (PDT) and fluorescence-guided surgery.[2][4][5]

Introduction to HAL-Induced PpIX

This compound (HAL) is a precursor in the heme biosynthesis pathway.[1] Exogenous administration of HAL bypasses the natural feedback regulation of this pathway, leading to an overproduction and accumulation of PpIX in cancer cells.[6][7] This is attributed to differences in enzymatic activity, such as lower ferrochelatase activity, in neoplastic tissues compared to healthy tissues.[7][8] The higher lipophilicity of HAL compared to ALA allows for enhanced penetration through cell membranes, resulting in greater PpIX accumulation at lower concentrations.[1]

Upon excitation with light of a specific wavelength, typically in the blue region of the spectrum (~400-405 nm), PpIX emits a characteristic red fluorescence.[1][6] This fluorescence can be harnessed for photodynamic diagnosis (PDD) to visualize tumor margins.[9][10] Furthermore, the absorbed light energy can be transferred to molecular oxygen to generate reactive oxygen species (ROS), which are cytotoxic and form the therapeutic basis of PDT.[11]

Spectroscopic Characteristics of PpIX

The spectroscopic behavior of PpIX is central to its clinical utility. Key properties include its absorption and fluorescence emission spectra.

Absorption and Emission Spectra

Protoporphyrin IX exhibits a strong absorption band in the blue region of the electromagnetic spectrum, known as the Soret band, with a maximum peak around 405 nm.[6] Weaker absorption bands, called Q-bands, are present at longer wavelengths. The fluorescence emission spectrum of PpIX is characterized by two main peaks, with the most prominent one typically observed around 635 nm and a smaller peak near 700-705 nm.[4][6]

Table 1: Summary of Quantitative Spectroscopic Data for HAL-Induced PpIX

| Spectroscopic Parameter | Value | Reference |

| Absorption Maximum (Soret Band) | ~405 nm | [6] |

| Primary Fluorescence Emission Peak | ~635 nm | [4][6][12] |

| Secondary Fluorescence Emission Peak | ~700-705 nm | [6] |

Experimental Protocols

Accurate and reproducible measurement of HAL-induced PpIX fluorescence is critical for both research and clinical applications. Below are detailed methodologies for key experiments.

In Vitro Induction and Measurement of PpIX Fluorescence in Cell Culture

This protocol describes the induction of PpIX in cancer cell lines using HAL and subsequent measurement of its fluorescence.

Materials:

-

Cancer cell line (e.g., bladder cancer cell lines HT1197 or AY-27)[1][3]

-

Non-cancerous cell line for control (e.g., HFFF2)[1]

-

Cell culture medium and supplements

-

This compound (HAL) solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or a fluorescence plate reader

-

Incubator (37 °C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cancer and control cells in appropriate culture vessels (e.g., 96-well plates or chamber slides) and allow them to adhere overnight in an incubator.

-

HAL Incubation: Prepare a working solution of HAL in the cell culture medium. A typical concentration to start with is 20 µM.[13] Remove the old medium from the cells and add the HAL-containing medium.

-

Incubation: Incubate the cells with HAL for a specific period, for instance, 2 to 3 hours, at 37 °C and 5% CO2.[1][13]

-

Washing: After incubation, remove the HAL-containing medium and wash the cells gently with PBS to remove any extracellular HAL.

-

Fluorescence Measurement:

-

Microscopy: If using a fluorescence microscope, excite the cells with blue light (e.g., 405 nm) and capture the red fluorescence emission (e.g., using a long-pass filter above 600 nm).

-

Plate Reader: If using a fluorescence plate reader, set the excitation wavelength to ~405 nm and the emission wavelength to ~635 nm.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the values between the cancer cells and the control cells.

In Vivo Measurement of PpIX Fluorescence

This protocol outlines the procedure for measuring HAL-induced PpIX fluorescence in an animal model.

Materials:

-

Animal model with induced tumors (e.g., rats with orthotopic bladder tumors)[4]

-

This compound (HAL) solution for administration (e.g., 8 mM intravesical instillation)[4]

-

Fiber optic-based fluorescence spectroscopy system

-

Anesthesia for the animal

Procedure:

-

Animal Preparation: Anesthetize the animal according to the approved institutional animal care protocols.

-

HAL Administration: Administer HAL to the animal. For bladder cancer models, this can be done via intravesical instillation for a duration of 1 hour.[4]

-

Fluorescence Measurement:

-

Position the fiber optic probe on the tissue of interest (tumor and adjacent normal tissue).

-

Illuminate the tissue with an excitation light source (e.g., 405 nm).

-

Collect the emitted fluorescence and reflectance spectra using a spectrometer.

-

-

Data Analysis: Analyze the collected spectra to determine the fluorescence intensity of PpIX, often by subtracting the tissue autofluorescence background.[6] Correlate the fluorescence intensity with the tissue type (tumor vs. normal).

Visualizations

Heme Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the conversion of HAL to the fluorescent photosensitizer PpIX.

Caption: Simplified heme biosynthesis pathway showing HAL conversion to PpIX.

Experimental Workflow for Fluorescence Spectroscopy

This diagram outlines the general workflow for measuring HAL-induced PpIX fluorescence.

Caption: General experimental workflow for PpIX fluorescence spectroscopy.

Factors Influencing PpIX Fluorescence

Several factors can influence the intensity and kinetics of HAL-induced PpIX fluorescence. These include:

-

HAL Concentration and Incubation Time: The amount of PpIX produced is dependent on both the concentration of HAL administered and the duration of incubation.[14]

-

Cell Type: Different cancer cell lines can exhibit varying levels of PpIX accumulation, potentially due to differences in their metabolic activity and expression of enzymes in the heme pathway.[1]

-

Photobleaching: Upon exposure to excitation light, PpIX can undergo photodegradation, leading to a decrease in fluorescence intensity. This phenomenon, known as photobleaching, is an important consideration during measurements and therapy.[4][15]

-

Cellular Microenvironment: The local environment of the cells can impact PpIX accumulation and fluorescence characteristics.[16]

Conclusion

The distinct spectroscopic properties of HAL-induced PpIX make it a valuable tool in oncology for both diagnostic and therapeutic purposes. A thorough understanding of its absorption and fluorescence characteristics, coupled with standardized experimental protocols, is essential for researchers, scientists, and drug development professionals working to advance the clinical applications of this promising photosensitizer. Further research into the factors that modulate PpIX fluorescence will continue to optimize its use in personalized medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhancing PDT efficacy in NMIBC: Efflux inhibitor mediated improvement of PpIX levels and efficacy of the combination of PpIX-PDT and SO-cleavable prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexyl 5-Aminolevulinate: Hydrochloride Salt versus Free Base Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 5-aminolevulinate (HAL), a potent precursor for the photosensitizer Protoporphyrin IX (PpIX), is a critical component in the field of photodynamic therapy (PDT) and fluorescence-guided surgery. This technical guide provides a comprehensive comparison of the two principal forms of this compound: the hydrochloride salt (this compound HCl) and the free base. A detailed analysis of their physicochemical properties, stability, solubility, and bioavailability is presented to inform researchers and drug development professionals on the optimal choice of form for specific preclinical and clinical applications. This document also includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with a visual representation of the key signaling pathways involved in HAL-PDT.

Introduction

5-Aminolevulinic acid (ALA) and its derivatives have revolutionized the field of photodynamic therapy by harnessing the endogenous heme synthesis pathway to selectively accumulate the photosensitizer PpIX in neoplastic cells.[1][2] this compound, an ester of ALA, exhibits enhanced lipophilicity, leading to improved cellular uptake and more efficient PpIX production compared to ALA itself.[3][4] This compound is primarily available and utilized in its hydrochloride salt form for clinical applications.[5] However, understanding the distinct characteristics of the free base form is crucial for optimizing formulation development, drug delivery, and therapeutic efficacy. This guide aims to provide a thorough technical comparison of this compound hydrochloride and its free base counterpart.

Physicochemical Properties

The chemical form of an active pharmaceutical ingredient (API) significantly influences its physical and chemical properties, which in turn affect its formulation, stability, and biological activity. The key differences between the hydrochloride salt and the free base of this compound are summarized in the table below.

| Property | This compound Hydrochloride | This compound Free Base | References |

| Molecular Formula | C₁₁H₂₂ClNO₃ | C₁₁H₂₁NO₃ | [6] |

| Molecular Weight | 251.75 g/mol | 215.29 g/mol | [6] |

| Appearance | White to off-white solid powder | Likely an oil or low-melting solid | [5] |

| Melting Point | 140 °C | Not available (expected to be lower than the salt form) | [7] |

| CAS Number | 140898-91-5 | 140898-97-1 | [5] |

Stability and Solubility

The stability and solubility of a photosensitizer precursor are paramount for its successful formulation and clinical application. Generally, the hydrochloride salt of an amine offers superior stability and aqueous solubility compared to its free base form.[8][9][10]

Stability: The hydrochloride salt of this compound is more stable, particularly in solution.[8] The protonated amine group in the salt form is less susceptible to oxidation and other degradation pathways.[8] The free base, with its exposed primary amine, is more prone to degradation, which can impact the shelf-life and efficacy of the final product.

Solubility: A significant difference between the two forms lies in their solubility profiles. The hydrochloride salt is readily soluble in aqueous solutions, a critical attribute for intravesical instillation and other clinical applications where an aqueous formulation is required.[11][12] Conversely, the free base is expected to have limited aqueous solubility but higher solubility in organic solvents and lipids. This property could be advantageous for formulating lipid-based delivery systems to enhance skin penetration for topical applications.

| Solvent | This compound Hydrochloride | This compound Free Base (Estimated) | References |

| Water | Soluble (100 mg/mL) | Poorly soluble | [11] |

| DMSO | Soluble (≥ 100 mg/mL) | Highly soluble | [11] |

| Ethanol | Soluble | Highly soluble | [12] |

| Lipids/Oils | Poorly soluble | Highly soluble | Inferred from lipophilicity |

Bioavailability

The bioavailability of this compound is intrinsically linked to its lipophilicity and ability to permeate cell membranes. As a more lipophilic derivative of ALA, HAL demonstrates enhanced cellular uptake.[3]

-

Hydrochloride Salt: Despite its higher water solubility, the hydrochloride salt can readily dissociate in biological fluids to release the lipophilic free base, which can then efficiently cross cell membranes.

-

Free Base: The free base form, being inherently more lipophilic, is expected to exhibit superior passive diffusion across biological membranes. This characteristic is particularly beneficial for topical and transdermal delivery systems where penetration through the stratum corneum is the rate-limiting step.

Experimental Protocols

Synthesis of this compound Free Base from Hydrochloride Salt

Objective: To prepare the free base of this compound from its hydrochloride salt.

Materials:

-

This compound hydrochloride

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve a known quantity of this compound hydrochloride in deionized water.

-

Transfer the solution to a separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue addition until effervescence ceases, indicating that the acid has been neutralized.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free base.

In Vitro Cytotoxicity Assay for Photodynamic Therapy

Objective: To determine the phototoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., human bladder cancer cell line T24)

-

Cell culture medium (e.g., McCoy's 5A)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

This compound (hydrochloride or free base)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

-

Light source with appropriate wavelength (e.g., 410 nm or 635 nm)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in an appropriate solvent and dilute it to various concentrations in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a control group with no compound.

-

Incubate the cells for a specific period (e.g., 4 hours) to allow for the conversion of HAL to PpIX.

-

Wash the cells with PBS to remove the excess compound.

-

Add fresh medium to the wells.

-

Expose the cells to a specific light dose from the light source. Keep a set of plates in the dark as a control for dark toxicity.

-

Incubate the cells for a further 24-48 hours.

-

Assess cell viability using the MTT assay or another suitable method.

-

Calculate the percentage of cell viability for each concentration and light dose.

In Vivo Photodynamic Therapy in a Murine Bladder Cancer Model

Objective: To evaluate the in vivo efficacy of HAL-PDT in a preclinical bladder cancer model.

Materials:

-

Female immunodeficient mice

-

Orthotopic bladder cancer cells (e.g., MB49)

-

This compound hydrochloride solution

-

Anesthetic agent

-

Catheter

-

Fiber optic light delivery system

-

Laser with appropriate wavelength (e.g., 635 nm)

Procedure:

-

Anesthetize the mice.

-

Instill the bladder cancer cells into the bladder via a catheter to establish the tumor model.

-

Allow the tumors to grow for a specified period (e.g., 7-14 days).

-

Anesthetize the tumor-bearing mice.

-

Instill the this compound hydrochloride solution into the bladder via a catheter and retain for a specific duration (e.g., 1 hour).

-

Empty the bladder.

-

After a defined time interval to allow for optimal PpIX accumulation, insert the fiber optic into the bladder via the catheter.

-

Deliver a specific light dose to the bladder wall.

-

Monitor the mice for tumor response, survival, and any adverse effects over time.

-

At the end of the study, euthanize the mice and collect the bladders for histological analysis.

Signaling Pathways in HAL-PDT

Photodynamic therapy with this compound induces cell death primarily through the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events leading to apoptosis, necrosis, and autophagy.[13][14]

Heme Biosynthesis Pathway

The initial step in HAL-PDT is the cellular uptake of HAL and its subsequent conversion into the photosensitizer PpIX through the heme biosynthesis pathway.

References

- 1. Protection by Bcl-2 against apoptotic but not autophagic cell death after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 4. mattek.com [mattek.com]

- 5. medkoo.com [medkoo.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Research and Discovery of Hexyl 5-aminolevulinate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need to Improve on a Promising Molecule

The field of photodynamic therapy (PDT) and photodiagnosis (PDD) was significantly advanced by the use of 5-aminolevulinic acid (5-ALA), a natural precursor in the heme biosynthetic pathway.[1][2] Exogenous administration of 5-ALA leads to the accumulation of the potent photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells.[1][2][3] This preferential accumulation allows for either the destruction of cancer cells with light (PDT) or their visualization via fluorescence (PDD).[4][5][6]

However, the clinical utility of 5-ALA was hampered by its physicochemical properties. As a hydrophilic, zwitterionic molecule, 5-ALA exhibits poor penetration across biological membranes, particularly the lipophilic stratum corneum and cell membranes.[7][8] This limitation necessitated the use of high concentrations and long incubation times to achieve clinically effective intracellular PpIX levels. To overcome this hurdle, researchers began to explore more lipophilic derivatives, leading to the synthesis of 5-ALA esters. The primary hypothesis was that by masking the carboxylic acid group, the resulting ester would more readily diffuse across cell membranes. Among these, Hexyl 5-aminolevulinate (HAL), the hexyl ester of 5-ALA, emerged as a highly promising candidate.[3][9][10]

Synthesis and Physicochemical Properties

The core innovation of HAL lies in its chemical modification. Early research focused on straightforward esterification reactions to improve lipophilicity.

General Synthesis Protocol

While specific industrial synthesis methods are proprietary, a general laboratory-scale synthesis of HAL hydrochloride involves the esterification of 5-aminolevulinic acid with hexanol, typically under acidic conditions.

Reagents:

-

5-Aminolevulinic acid hydrochloride

-

n-Hexanol

-

Acid catalyst (e.g., hydrogen chloride, thionyl chloride)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

Methodology:

-

5-aminolevulinic acid hydrochloride is suspended in an excess of n-hexanol.

-

An acid catalyst is introduced to facilitate the Fischer esterification reaction. This is often achieved by bubbling dry hydrogen chloride gas through the mixture or by the dropwise addition of thionyl chloride.

-

The reaction mixture is stirred, often at a controlled temperature (e.g., room temperature to gentle reflux), for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the excess hexanol and solvent are removed under reduced pressure.

-

The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield this compound hydrochloride as a white to off-white solid.[11]

Physicochemical Data

The esterification significantly alters the molecule's properties, enhancing its lipophilicity and, consequently, its ability to penetrate cell membranes.

| Property | 5-Aminolevulinic acid (5-ALA) HCl | This compound (HAL) HCl | Reference(s) |

| Molecular Formula | C₅H₉NO₃ · HCl | C₁₁H₂₁NO₃ · HCl | [11] |

| Molecular Weight | 167.59 g/mol | 251.75 g/mol | [11] |

| Appearance | White crystalline solid | White to beige powder | [11] |

| Lipophilicity | Low (hydrophilic) | High (lipophilic) | [3][9][12] |

| Aqueous Solubility | High | Moderate | [11][12] |

Mechanism of Action: Leveraging the Heme Synthesis Pathway

The therapeutic and diagnostic action of HAL is entirely dependent on its conversion to PpIX within the target cells.

Once HAL penetrates the cell membrane, it is rapidly hydrolyzed by intracellular esterases back into 5-ALA and hexanol.[3][13][14] This liberated 5-ALA then enters the heme synthesis pathway. A series of enzymatic steps convert 5-ALA into PpIX. In cancer cells, there is often a metabolic imbalance, specifically lower activity of the enzyme ferrochelatase, which is responsible for converting PpIX into heme.[3] This enzymatic bottleneck, combined with the increased influx of the 5-ALA precursor, leads to a significant and selective accumulation of fluorescent PpIX in malignant cells compared to healthy tissue.[3][13][14] When illuminated with blue light (around 400-410 nm), the accumulated PpIX emits a strong red fluorescence, allowing for clear visualization of tumorous tissue.[6][13][14]

Caption: Intracellular conversion of HAL to the fluorescent agent PpIX.

Preclinical Research: Establishing Superiority

Early preclinical studies were crucial in demonstrating HAL's advantages over the parent compound, 5-ALA. These studies focused on comparing the efficiency of PpIX production in both cancer and normal cells.

In Vitro Studies

Initial cell-based assays provided the first quantitative evidence of HAL's enhanced efficacy. Studies using various cancer cell lines consistently showed that HAL could induce PpIX production at concentrations up to 100-fold lower than that required for 5-ALA to achieve the same effect.[12][15]

| Cell Line | Drug | Concentration for Max PpIX | Relative Efficacy vs. 5-ALA | Reference(s) |

| Murine Melanoma (B-16) | 5-ALA | 0.3 mM | 1x (Baseline) | [10] |

| h-ALA | 0.075 mM | ~4x | [10] | |

| Human B-cell Leukemia (Reh) | 5-ALA | >1 mM (est.) | 1x (Baseline) | [15] |

| Hexyl-ALA | ~0.01 mM (est.) | ~100x | [15] | |

| Human Carcinoma (WiDr) | 5-ALA | N/A | 1x (Baseline) | [12] |

| Hexyl-ALA | N/A | ~100x | [12] |

In Vitro Experimental Protocol: PpIX Fluorescence Assay

Objective: To quantify and compare the intracellular accumulation of PpIX in cultured cells after incubation with 5-ALA versus HAL.

Methodology:

-

Cell Culture: Human bladder cancer cells (e.g., 5637) and normal urothelial cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂ until they reach 70-80% confluency.

-

Drug Preparation: Stock solutions of 5-ALA and HAL hydrochloride are prepared in a serum-free medium and sterile-filtered. Serial dilutions are made to achieve the desired final concentrations (e.g., ranging from 0.01 mM to 1.0 mM).

-

Incubation: The culture medium is removed from the cells, which are then washed with phosphate-buffered saline (PBS). The prepared drug solutions are added to the respective wells, and the cells are incubated for a set period (e.g., 4 hours) in the dark.

-

Fluorescence Measurement:

-

After incubation, the drug-containing medium is removed, and cells are washed again with PBS.

-